molecular formula C7H14N2O3 B7578031 2-(4-Aminopentanoylamino)acetic acid

2-(4-Aminopentanoylamino)acetic acid

Cat. No.: B7578031
M. Wt: 174.20 g/mol
InChI Key: FBJMUTAJQZLJQN-UHFFFAOYSA-N
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Description

2-(4-Aminopentanoylamino)acetic acid is an organic compound with a unique structure that includes both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopentanoylamino)acetic acid typically involves the reaction of 4-aminopentanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include protective groups for the amino and carboxyl groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopentanoylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Aminopentanoylamino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 2-(4-Aminopentanoylamino)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminobutanoylamino)acetic acid
  • 2-(4-Aminopropanoylamino)acetic acid
  • 2-(4-Aminobutanoylamino)propanoic acid

Uniqueness

2-(4-Aminopentanoylamino)acetic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

IUPAC Name

2-(4-aminopentanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5(8)2-3-6(10)9-4-7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJMUTAJQZLJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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